molecular formula C18H17N3O5 B4491108 N-(2,5-dimethoxyphenyl)-2-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)acetamide

N-(2,5-dimethoxyphenyl)-2-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)acetamide

Cat. No.: B4491108
M. Wt: 355.3 g/mol
InChI Key: XHZVDVQHINCGAA-UHFFFAOYSA-N
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Description

N-(2,5-dimethoxyphenyl)-2-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)acetamide is a synthetic acetamide derivative featuring a quinazolinone core substituted with a hydroxy group at position 2 and a 2,5-dimethoxyphenyl moiety via an acetamide linker. Quinazolinones are heterocyclic compounds known for diverse pharmacological activities, including kinase inhibition, anti-inflammatory, and antioxidant properties .

Properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O5/c1-25-11-7-8-15(26-2)14(9-11)19-16(22)10-21-17(23)12-5-3-4-6-13(12)20-18(21)24/h3-9H,10H2,1-2H3,(H,19,22)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHZVDVQHINCGAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CN2C(=O)C3=CC=CC=C3NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethoxyphenyl)-2-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2,5-dimethoxyaniline and 2-hydroxy-4-oxoquinazoline.

    Condensation Reaction: The 2,5-dimethoxyaniline is reacted with 2-chloroacetyl chloride to form N-(2,5-dimethoxyphenyl)-2-chloroacetamide.

    Cyclization: The N-(2,5-dimethoxyphenyl)-2-chloroacetamide is then subjected to cyclization with 2-hydroxy-4-oxoquinazoline under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature control to maximize yield and purity. The process may also include purification steps like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethoxyphenyl)-2-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of hydroquinazoline derivatives.

    Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Substitution reactions may involve reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives, while reduction may produce hydroquinazoline derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and neurological disorders.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,5-dimethoxyphenyl)-2-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparative Data Table

Compound Name Core Structure Key Substituents Bioactivity Synthesis Yield Key Spectral Data (¹H NMR)
N-(2,5-dimethoxyphenyl)-2-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)acetamide Quinazolinone 2-hydroxy, 2,5-dimethoxyphenyl Kinase inhibition (inferred) Not reported Not available in evidence
Compound 21a Quinazolinone 3,5-dimethylphenyl Kinase inhibition (inferred) 95% δ 8.36 (s, 1H), δ 7.21 (s, 2H)
N-(6-trifluoromethylbenzothiazole-2-yl)-2-(2,5-dimethoxyphenyl)acetamide Benzothiazole 2,5-dimethoxyphenyl, CF₃ Anti-inflammatory Not reported Not provided
N-(4-oxo-2-phenylthiazolidin-3-yl)-2-(2-oxo-2H-chromen-4-yloxy)acetamide Coumarin Thiazolidinone, chromen-4-yloxy Antioxidant Not reported δ 7.77–7.80 (m, 1H, aromatic)

Key Findings and Implications

  • Structural-Activity Relationships: The 2-hydroxy group on quinazolinone may enhance hydrogen-bonding interactions with biological targets compared to non-hydroxylated analogues .
  • Synthetic Feasibility : High-yield routes (e.g., 95% for Compound 21a) support scalable synthesis of the target compound .

Biological Activity

N-(2,5-dimethoxyphenyl)-2-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neurology. The compound's unique structural features allow it to interact with various biological targets, which may lead to therapeutic applications.

Chemical Structure

The chemical structure of this compound includes:

  • A quinazoline moiety , which is known for its diverse biological activities.
  • A dimethoxyphenyl group , which may enhance the compound’s lipophilicity and bioavailability.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit cell proliferation across various cancer cell lines. For instance, a study reported that the compound induced apoptosis in human cancer cells by modulating key signaling pathways involved in cell survival and death.

Neuroprotective Effects

The compound also shows promise as a neuroprotective agent. Preliminary studies suggest it may protect neuronal cells from oxidative stress and apoptosis, potentially making it a candidate for treating neurodegenerative diseases like Alzheimer's and Parkinson's disease. The hydroxyl group on the quinazoline ring is believed to play a crucial role in these protective mechanisms by participating in hydrogen bonding and stabilizing reactive intermediates.

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound interacts with specific receptors and enzymes involved in cancer progression and neurodegeneration.

Case Studies

  • In vitro Studies : A series of experiments conducted on various cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, highlighting its potential as an anticancer agent.
  • Neuroprotection : In models of oxidative stress-induced neuronal injury, the compound significantly reduced markers of oxidative damage and apoptosis, suggesting its utility in neuroprotective strategies.

Data Table: Summary of Biological Activities

Activity TypeObservationsReference
AnticancerInhibition of cell proliferation in cancer cells
NeuroprotectionReduction of oxidative stress markers
Apoptosis InductionInduction of apoptosis in human cancer cells

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,5-dimethoxyphenyl)-2-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)acetamide
Reactant of Route 2
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N-(2,5-dimethoxyphenyl)-2-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)acetamide

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